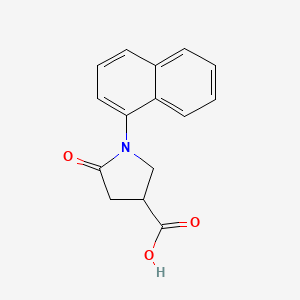

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its therapeutic potential.

The compound has the molecular formula C15H13NO3 and features a naphthalene ring fused with a pyrrolidine structure. Its unique chemical structure contributes to its biological properties, making it an attractive candidate for drug development.

Anticancer Activity

Recent studies have focused on the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. Notably, the compound has been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Research Findings:

- Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibits cytotoxic effects on A549 cells. The viability of these cells was significantly reduced in a concentration-dependent manner when treated with the compound, suggesting its potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups within the compound influences its anticancer activity. For instance, compounds with free amino groups exhibited higher potency compared to those with acetylamino substitutions .

| Compound | Viability (%) | Remarks |

|---|---|---|

| This compound | 66% at 100 µM | Significant reduction in cell viability |

| Cisplatin | Control | Standard chemotherapeutic agent |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound showed promising activity against multidrug-resistant strains of bacteria.

Research Findings:

- Pathogen Testing : The compound was screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. Results indicated that it possesses selective antimicrobial properties .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| MRSA | 32 µg/mL | Effective against resistant strains |

| Pseudomonas aeruginosa | 64 µg/mL | Moderate activity |

Case Studies

A study published in Frontiers in Microbiology detailed the efficacy of various derivatives of 5-oxopyrrolidine compounds against resistant bacterial strains. The findings highlighted that modifications to the naphthalene moiety could enhance both anticancer and antimicrobial activities, suggesting a pathway for developing more effective therapeutic agents .

Applications De Recherche Scientifique

Antimicrobial Activity

One of the primary applications of 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is its potential as an antimicrobial agent. Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant pathogens, including various strains of Gram-positive bacteria and fungi.

Case Study: Antimicrobial Evaluation

A study evaluated the in vitro antimicrobial activity of several derivatives of this compound against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris. The results indicated that certain modifications to the compound enhanced its efficacy against these resistant strains, suggesting its potential as a scaffold for developing new antimicrobial drugs .

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Klebsiella pneumoniae | Moderate | |

| Candida auris | High |

Anticancer Properties

The compound also shows promise in cancer treatment. Research has indicated that derivatives of this compound possess anticancer properties, particularly against lung and pancreatic cancer cell lines.

Case Study: Anticancer Activity

In a specific study, various derivatives were tested against A549 human lung cancer cells and Panc-1 pancreatic cancer cells. The findings revealed that some derivatives significantly inhibited cell viability and migration, marking them as potential candidates for further development in cancer therapeutics .

Cosmetic Applications

Beyond medicinal uses, this compound is being explored for its potential in cosmetic formulations. Its properties may enhance skin hydration and provide antioxidant effects.

Case Study: Cosmetic Formulation

Research has been conducted on incorporating this compound into topical formulations aimed at improving skin hydration and stability. The formulations showed promising results in enhancing skin moisture retention and reducing irritation, indicating its viability in cosmetic applications .

Agricultural Applications

The compound may also find applications as a feed additive in livestock husbandry, promoting growth and improving feed utilization. This application stems from its antibacterial properties that can help manage infections in livestock.

Case Study: Feed Additive Potential

A patent discusses the use of compounds similar to this compound as feed additives to enhance growth rates in livestock while also serving as antibacterial agents to prevent infections .

Propriétés

IUPAC Name |

1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14-8-11(15(18)19)9-16(14)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARHILSRKCHUAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375049 |

Source

|

| Record name | 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340319-91-7 |

Source

|

| Record name | 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.